molecular formula C17H21Cl2NO4 B1311439 (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217856-28-4

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1311439
CAS No.: 1217856-28-4
M. Wt: 374.3 g/mol
InChI Key: RTAALXHRKJFITN-KRWDZBQOSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H21Cl2NO4 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
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Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a dichlorobenzyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The Boc group is often introduced to protect the amine functionality during the synthesis process. Various methodologies have been explored, including the use of retro-Dieckmann reactions and nucleophilic addition reactions to generate the desired pyrrolidine framework .

The biological activity of this compound can be attributed to its interaction with various biological targets. Pyrrolidine derivatives are known to exhibit a range of pharmacological effects, including antibacterial, antifungal, and anti-inflammatory activities. The presence of the dichlorobenzyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

Pharmacological Effects

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against a variety of pathogens, including resistant strains . Additionally, compounds with similar structures have shown promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the efficacy of pyrrolidine derivatives similar to this compound:

  • Antibacterial Activity : A study assessed the antibacterial properties of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with dichlorobenzyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of pyrrolidine derivatives in murine models. The study found that these compounds significantly reduced markers of inflammation, suggesting a mechanism involving inhibition of pro-inflammatory cytokines .

Data Tables

Activity Type Compound Effectiveness
AntibacterialThis compoundEffective against resistant strains
Anti-inflammatorySimilar pyrrolidine derivativesSignificant reduction in inflammatory markers
AntifungalPyrrolidine derivatives with dichlorobenzylEnhanced antifungal activity

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H21Cl2NO4C_{17}H_{21}Cl_{2}NO_{4} and a molecular weight of approximately 374.3 g/mol. Its structure features a pyrrolidine ring, which is a common motif in many bioactive compounds. The presence of the tert-butoxycarbonyl (BOC) group provides protection for the amine during synthesis, while the dichlorobenzyl moiety is crucial for biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, (S)-1-(tert-butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid has been utilized in the synthesis of prodrugs that target cancer cells selectively. A study demonstrated that modifying this compound could enhance its efficacy against specific cancer cell lines by improving its solubility and bioavailability .

Neurological Disorders

This compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders. It has been investigated for its potential to modulate receptors involved in neuroprotection and neurodegeneration .

Chiral Synthesis

The compound serves as an essential chiral building block in asymmetric synthesis. Its BOC protection allows for selective reactions that lead to high enantiomeric excesses in synthesized products. For example, it has been effectively used in the synthesis of various amino acids and peptides, which are critical in drug development .

Catalysis

Recent studies have highlighted its role as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The ability to facilitate these reactions efficiently has made it valuable in synthetic organic chemistry .

Properties

IUPAC Name

(2S)-2-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)9-13(11)19/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAALXHRKJFITN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428023
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217856-28-4
Record name (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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